molecular formula C11H10N2O2 B2393306 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile CAS No. 866156-36-7

2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile

Cat. No.: B2393306
CAS No.: 866156-36-7
M. Wt: 202.213
InChI Key: KAOJUNIMXUWNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents on the benzoxazepine ring.

Mechanism of Action

The mechanism of action of 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-6-13-7-8-15-10-4-2-1-3-9(10)11(13)14/h1-4H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOJUNIMXUWNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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